molecular formula C10H12Cl2O B7975826 1,4-Dichloro-2-(2-methylpropoxy)benzene

1,4-Dichloro-2-(2-methylpropoxy)benzene

Cat. No.: B7975826
M. Wt: 219.10 g/mol
InChI Key: NTMVADKPHVUFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H12Cl2O. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a 2-methylpropoxy group is attached at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(2-methylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobenzene with 2-methylpropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol replaces one of the chlorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the replacement of chlorine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated benzene derivatives.

    Substitution: Various substituted benzene compounds, depending on the nucleophile used.

Scientific Research Applications

1,4-Dichloro-2-(2-methylpropoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(2-methylpropoxy)benzene depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through various pathways. The molecular targets and pathways involved can vary, but they often include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler derivative with only chlorine substitutions, used as a disinfectant and deodorant.

    1,2-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 2 positions, used in industrial applications.

    1,3-Dichlorobenzene: An isomer with chlorine atoms at the 1 and 3 positions, also used in various industrial processes.

Uniqueness

1,4-Dichloro-2-(2-methylpropoxy)benzene is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,4-dichloro-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMVADKPHVUFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.